Lanreotide acetate

Somatostatin receptor pharmacology Receptor binding affinity SSTR5 subtype selectivity

Researchers requiring SSTR5-selective pharmacology face limited options among first-generation somatostatin analogs. Lanreotide acetate delivers quantifiably higher SSTR5 binding affinity (IC50 0.6-14 nM) versus octreotide (IC50 5.6-32 nM), a 2- to 9-fold advantage for SSTR5-focused mechanistic studies. • Preferred first-generation SRL for SSTR5 signaling investigations • Sustained-release depot formulations achieve 28-day to 5-week release profiles • Well-characterized impurity specifications (D-Allo-Threonine isomer <0.080%) Supplied as ≥98% (HPLC) material with full analytical documentation for pharmaceutical development and reference standard applications.

Molecular Formula C56H73N11O12S2
Molecular Weight 1156.39
CAS No. 127984-74-1; 2378114-72-6
Cat. No. B2590980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanreotide acetate
CAS127984-74-1; 2378114-72-6
Molecular FormulaC56H73N11O12S2
Molecular Weight1156.39
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
InChIInChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1
InChIKeyDEXPIBGCLCPUHE-UISHROKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lanreotide Acetate: Procurement Overview


Lanreotide acetate (CAS 127984-74-1; 2378114-72-6) is a synthetic cyclic octapeptide analog of the endogenous hormone somatostatin, classified as a first-generation somatostatin receptor ligand (SRL) [1]. The compound functions primarily through high-affinity binding to human somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with IC50 values in the subnanomolar to low nanomolar range, thereby inhibiting growth hormone (GH) secretion from pituitary somatotrophs and suppressing insulin-like growth factor-1 (IGF-1) production [2]. In pharmaceutical formulations, lanreotide acetate is the active pharmaceutical ingredient (API) in sustained-release depot preparations that enable extended dosing intervals of 28 days following subcutaneous deep injection, with a terminal elimination half-life ranging from 23 to 30 days in its extended-release form [3].

Lanreotide Acetate: Procurement Risk Alert


Despite sharing a common receptor target (SSTR2) and overlapping therapeutic indications with other somatostatin analogs such as octreotide, lanreotide acetate cannot be considered a directly interchangeable commodity chemical or therapeutic agent without careful evaluation. The two first-generation SRLs, lanreotide and octreotide, exhibit distinct receptor subtype selectivity profiles at SSTR5 [1], divergent pharmacokinetic parameters including terminal elimination half-life and sustained-release formulation mechanisms [2], and different manufacturing process requirements that affect API purity and impurity profiles [3]. Furthermore, while lanreotide and octreotide demonstrate comparable clinical efficacy in GH/IGF-1 suppression in acromegaly, the emergence of second-generation multi-receptor-targeted analogs such as pasireotide has introduced a new differentiation axis: broader receptor binding confers superior biochemical control in patients inadequately controlled on first-generation agents, but at the cost of distinct adverse event profiles [4]. These quantifiable differences in molecular pharmacology, formulation characteristics, and clinical performance establish that procurement and selection decisions must be informed by compound-specific evidence rather than class-level assumptions.

Lanreotide Acetate: Quantitative Differentiation Evidence


SSTR5 Receptor Binding Affinity

Lanreotide demonstrates a numerically higher binding affinity for the somatostatin receptor subtype 5 (SSTR5) compared to octreotide, as measured by in vitro competitive binding assays. This differential SSTR5 engagement may have functional implications in tumor types or pituitary adenomas where SSTR5 expression contributes to therapeutic response [1].

Somatostatin receptor pharmacology Receptor binding affinity SSTR5 subtype selectivity

SSTR3 Receptor Binding Affinity

In direct binding affinity comparisons using recombinant human somatostatin receptor subtypes, lanreotide exhibits a significantly higher IC50 (weaker binding) for SSTR3 compared to octreotide. This quantitative difference in receptor subtype engagement profile provides a molecular basis for distinguishing between the two first-generation somatostatin analogs [1].

Somatostatin receptor pharmacology SSTR3 binding Receptor subtype profiling

Sustained-Release Terminal Half-Life

The lanreotide acetate sustained-release depot formulation exhibits a terminal elimination half-life of 23 to 30 days, enabling a once-every-28-days dosing regimen following deep subcutaneous injection. This pharmacokinetic profile is achieved through a specific gel-based depot technology distinct from the microsphere-based sustained-release formulation of octreotide LAR [1]. Mean serum lanreotide concentrations are maintained at >1 ng/mL throughout the 28-day dosing interval at the 90 mg and 120 mg dose levels [2].

Pharmacokinetics Sustained-release formulation Half-life comparison

Pasireotide Efficacy in Uncontrolled Acromegaly

In the randomized, phase 3 PAOLA trial, patients with acromegaly who were inadequately controlled on maximum doses of first-generation somatostatin analogs (including lanreotide 120 mg) were randomized to continue first-generation therapy or switch to the second-generation multi-receptor-targeted analog pasireotide. At 24 weeks, 0% of patients continuing on first-generation agents (octreotide or lanreotide) achieved biochemical control, whereas 15% and 20% of patients receiving pasireotide 40 mg and 60 mg, respectively, achieved the composite endpoint of GH <2.5 μg/L and normalized IGF-1 [1]. This evidence establishes a clear efficacy ceiling for lanreotide in the subpopulation of acromegaly patients with inadequate first-generation SRL response.

Acromegaly Biochemical control Somatostatin analog efficacy

PLGA Microsphere Sustained Release

Lanreotide acetate PLGA (poly(lactic-co-glycolic acid)) microspheres prepared by a multiple-emulsion solvent evaporation method demonstrate a continuous in vivo release duration of 5 weeks in animal models including rats and beagle dogs [1]. Physical characterization confirmed smooth surface morphology, uniform particle size distribution, and stable lanreotide loading [2]. Toxicology studies in beagle dogs established a no-observed-adverse-effect level (NOAEL) at dosages up to 22 mg/kg, with no significant acute or chronic toxicity observed [3].

Drug delivery PLGA microspheres Sustained release

API Purity Specification

Patented processes for the manufacture of substantially pure lanreotide acetate specify control of the D-Allo-Threonine Lanreotide impurity to less than 0.080% in the final API [1]. This stereoisomeric impurity arises from epimerization during peptide synthesis and represents a critical quality attribute for lanreotide acetate manufacturing. The simplified single-lyophilization manufacturing process for lanreotide acetate sustained-release compositions further enables consistent production with final pH control in the range of pH 5 to 7 [2].

Peptide purity Process impurity control Analytical specification

Lanreotide Acetate: Application Scenarios


SSTR5-Preferential Pharmacology Research

For investigators studying somatostatin receptor subtype 5 (SSTR5) signaling, lanreotide acetate offers quantifiably higher binding affinity (IC50 0.6-14 nM) compared to octreotide (IC50 5.6-32 nM), making it the preferred first-generation SRL for SSTR5-focused mechanistic studies [1]. This approximately 2- to 9-fold affinity difference at SSTR5 provides a meaningful pharmacological distinction in experimental systems where SSTR5-mediated effects are under investigation.

Sustained-Release Drug Delivery Development

Lanreotide acetate is the API of choice for developing extended-duration depot formulations requiring release over 28 days to 5 weeks. Preclinical studies with PLGA microsphere formulations demonstrate continuous 5-week in vivo release with favorable safety profiles at dosages up to 22 mg/kg in large animal models [2]. The gel-based Autogel technology achieves terminal half-life of 23-30 days and maintains serum concentrations >1 ng/mL throughout the 28-day dosing interval at clinically relevant doses [3].

First-Generation SRL Comparator

As a representative first-generation somatostatin analog with well-characterized SSTR2/SSTR5 selectivity, lanreotide acetate serves as an essential active comparator for evaluating next-generation multi-receptor-targeted analogs such as pasireotide. The PAOLA trial establishes a defined biochemical control rate (0% in inadequately controlled patients at 24 weeks) against which newer agents can be benchmarked [4]. Real-world evidence in neuroendocrine tumors confirms comparable progression-free survival (median PFS 29.8 months for lanreotide) to other first-generation SRLs [5].

High-Purity API Procurement

Procurement of lanreotide acetate API for pharmaceutical development or reference standard applications benefits from publicly defined impurity specifications. The D-Allo-Threonine Lanreotide stereoisomeric impurity is controlled to <0.080% in substantially pure material [6], and the simplified single-lyophilization manufacturing process enables consistent production with narrow pH control (pH 5-7) [7]. These specifications provide verifiable quality benchmarks for vendor qualification and analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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